molecular formula C12H11FN2O2 B14886981 Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14886981
M. Wt: 234.23 g/mol
InChI Key: DBUCPOVIIJJXCU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 2-fluorophenyl group and the ethyl ester functionality makes this compound of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as the use of catalysts, are common practices in industrial settings to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazole-4-carbinol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it valuable in fields such as chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 1-(2-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2H2,1H3

InChI Key

DBUCPOVIIJJXCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2F

Origin of Product

United States

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